molecular formula C23H19ClN4O3 B2816754 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide CAS No. 923216-54-0

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide

Número de catálogo: B2816754
Número CAS: 923216-54-0
Peso molecular: 434.88
Clave InChI: NJEMJWSLXRRVGC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, density, and chemical stability. These properties can influence how the compound is handled, stored, and used .

Aplicaciones Científicas De Investigación

HIV-1 Protease Inhibition

Research has demonstrated the potential of compounds with pyrimidine bases, including derivatives similar to the one , as potent inhibitors of the Human Immunodeficiency Virus-1 (HIV-1) protease. These inhibitors exhibit remarkable enzymatic inhibitory and antiviral activity, with low cytotoxicity, and show promise against drug-resistant HIV-1 variants due to their ability to form extensive hydrogen bonding interactions (Mei Zhu et al., 2019).

Antitumor Activities

Compounds synthesized from pyrimidine derivatives have been investigated for their selective antitumor activities. These studies have shown that certain configurations and derivatives possess the capability to inhibit tumor growth, suggesting potential applications in cancer therapy (Xiong Jing, 2011).

Anticytomegalovirus Activity

Derivatives featuring a pyrimidine backbone have also been evaluated for their activity against human cytomegalovirus, with some showing powerful inhibitory effects. This suggests their potential use in treating infections caused by cytomegalovirus (M. P. Paramonova et al., 2020).

Antibacterial Properties

Research into 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones has highlighted their antistaphylococcal activity, indicating potential applications in developing new antibacterial agents (E. Kostenko et al., 2008).

Molecular Docking and DFT Studies

Investigations involving novel pyrimidine derivatives have included molecular docking and density functional theory (DFT) studies to evaluate their antimicrobial and anti-proliferative activities. These studies provide insight into the molecular interactions and stability of these compounds, further supporting their potential in therapeutic applications (Asmaa M. Fahim et al., 2021).

Mecanismo De Acción

For biologically active compounds, the mechanism of action refers to its biochemical interaction that results in a pharmacological response. This could involve binding to a receptor or enzyme and modulating its activity .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes its toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with o-toluidine to form the intermediate N-(o-tolyl)-2-(4-chlorobenzyl)pyrimidine-2,4-dione. This intermediate is then reacted with ethyl chloroacetate to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "o-toluidine", "ethyl chloroacetate" ], "Reaction": [ "Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base to form 4-chlorobenzylbarbituric acid", "Reaction of 4-chlorobenzylbarbituric acid with o-toluidine in the presence of a base to form N-(o-tolyl)-2-(4-chlorobenzyl)pyrimidine-2,4-dione", "Reaction of N-(o-tolyl)-2-(4-chlorobenzyl)pyrimidine-2,4-dione with ethyl chloroacetate in the presence of a base to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide" ] }

Número CAS

923216-54-0

Fórmula molecular

C23H19ClN4O3

Peso molecular

434.88

Nombre IUPAC

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C23H19ClN4O3/c1-15-5-2-3-6-18(15)26-20(29)14-27-19-7-4-12-25-21(19)22(30)28(23(27)31)13-16-8-10-17(24)11-9-16/h2-12H,13-14H2,1H3,(H,26,29)

Clave InChI

NJEMJWSLXRRVGC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.